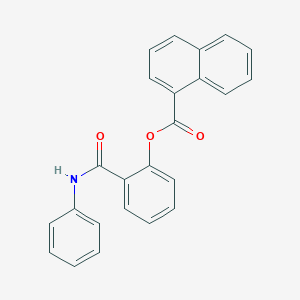

2-(Anilinocarbonyl)phenyl 1-naphthoate

Description

Historical Context of Naphthoate Derivatives

Naphthoate derivatives trace their origins to early investigations into polycyclic aromatic hydrocarbons (PAHs). Naphthalene, the parent structure, was first isolated from coal tar in the 1820s and later structurally characterized as two fused benzene rings. Functionalization of naphthalene led to carboxylic acid derivatives, with 1- and 2-naphthoic acids emerging as key intermediates. Early 20th-century studies focused on esterification techniques, such as the Kolbe-Schmitt reaction, to synthesize hydroxy naphthoates. For example, phenyl 1-hydroxy-2-naphthoate (CAS 132-54-7) became notable for its applications in liquid crystals and anti-inflammatory agents. These efforts laid the groundwork for complex esters like 2-(anilinocarbonyl)phenyl 1-naphthoate, which integrates aniline and naphthoate moieties.

Significance in Carboxylic Acid Ester Chemistry

Carboxylic acid esters, including naphthoates, are pivotal in organic synthesis due to their stability and reactivity. The esterification of 1-naphthoic acid involves nucleophilic acyl substitution, often catalyzed by sulfuric acid or thionyl chloride. Key advancements include:

- Steric and Electronic Modulation : Bulky groups like adamantyl (e.g., in adapalene) or anilinocarbonyl enhance thermal stability and solubility.

- Functional Applications : Cellulose naphthoate esters exhibit fluorescence and UV absorption, enabling uses in sensors and coatings.

Table 1 : Representative Naphthoate Esters and Properties

Evolution of Anilinocarbonyl Compounds in Chemical Research

Anilinocarbonyl groups, combining aromatic amines and carbonyl functionalities, gained prominence in pharmaceutical and materials science. Early work on aniline derivatives focused on electrophilic substitution (e.g., bromination), while modern methods employ transition metal catalysis for regioselective C-H functionalization. The integration of anilinocarbonyl into naphthoates, as seen in this compound, leverages:

Relationship to Other Phenyl Naphthoate Derivatives

This compound shares structural motifs with related compounds but differs in reactivity and applications:

- Phenyl 1-hydroxy-2-naphthoate : Lacks the anilinocarbonyl group, reducing its thermal stability (melting point: 93–96°C).

- 6-[3-(1-Adamanty)-4-methoxyphenyl]-2-naphthoic acid : A pharmaceutical derivative (adapalene) with a rigid adamantyl group instead of aniline.

- Naphthalene-1-carboxylic acid amides : Exhibit stronger hydrogen bonding but lower solubility in nonpolar solvents.

Structural Comparison :

$$ \text{this compound} $$

- Advantage : Enhanced π-π stacking from naphthoate and aniline groups.

- Limitation : Susceptibility to hydrolysis at high pH due to the ester linkage.

Properties

Molecular Formula |

C24H17NO3 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

[2-(phenylcarbamoyl)phenyl] naphthalene-1-carboxylate |

InChI |

InChI=1S/C24H17NO3/c26-23(25-18-11-2-1-3-12-18)21-14-6-7-16-22(21)28-24(27)20-15-8-10-17-9-4-5-13-19(17)20/h1-16H,(H,25,26) |

InChI Key |

URABZJKQKJWOPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.